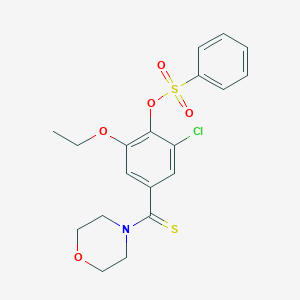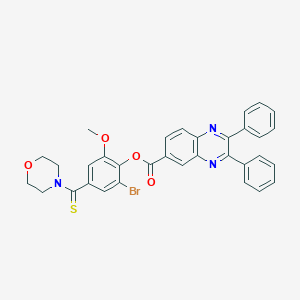![molecular formula C20H17BrN2O5S B306417 2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306417.png)
2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is commonly referred to as BMT-047 and is known to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
BMT-047 exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinases and protein tyrosine phosphatases, which are involved in cell cycle regulation and insulin signaling, respectively. BMT-047 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
BMT-047 has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on cancer cells, insulin signaling, and amyloid beta plaques, BMT-047 has also been shown to exhibit anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various diseases such as arthritis and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMT-047 is its versatility in terms of potential applications in scientific research. It has been studied in a variety of disease models and has shown promising results in many of them. However, one limitation of BMT-047 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on BMT-047. One area of interest is its potential as a therapeutic agent in the treatment of cancer, diabetes, and Alzheimer's disease. Further studies are needed to elucidate the molecular mechanisms underlying its effects and to optimize its pharmacological properties. Another area of interest is its potential as a tool for studying cellular signaling pathways and for identifying new drug targets. Overall, BMT-047 is a promising compound that has the potential to contribute to scientific research in a variety of fields.
Métodos De Síntesis
The synthesis of BMT-047 involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetyl chloride to yield the thiazolidinone ring. Finally, N-(4-methylphenyl)acetamide is added to the system to produce the final product, BMT-047.
Aplicaciones Científicas De Investigación
BMT-047 has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, BMT-047 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, BMT-047 has been shown to improve insulin sensitivity and glucose uptake in cells. In Alzheimer's disease research, BMT-047 has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Propiedades
Nombre del producto |
2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C20H17BrN2O5S |
Peso molecular |
477.3 g/mol |
Nombre IUPAC |
2-[(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H17BrN2O5S/c1-11-3-5-13(6-4-11)22-17(24)10-23-19(26)16(29-20(23)27)9-12-7-14(21)18(25)15(8-12)28-2/h3-9,25H,10H2,1-2H3,(H,22,24)/b16-9- |
Clave InChI |
NTINKWANSBMGOO-SXGWCWSVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)SC2=O |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B306379.png)
![N-[4-(4-toluidinosulfonyl)phenyl]benzamide](/img/structure/B306380.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B306383.png)
![2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306384.png)
![2-{(5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306385.png)